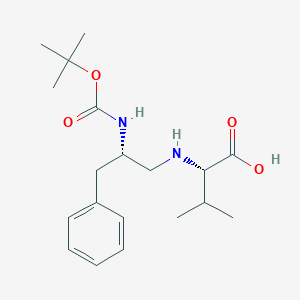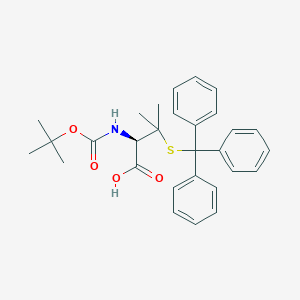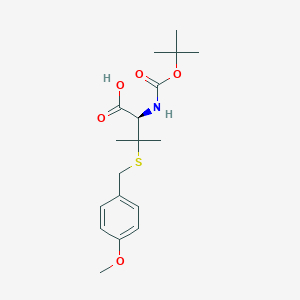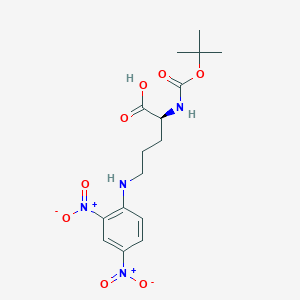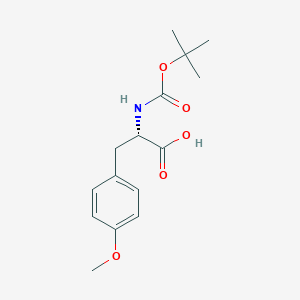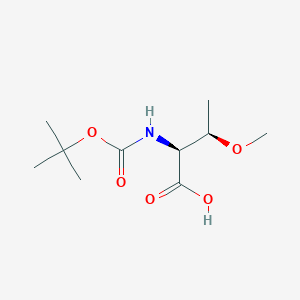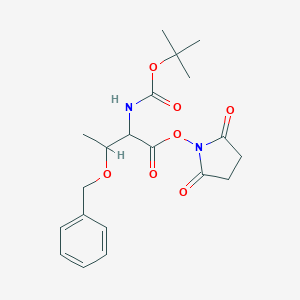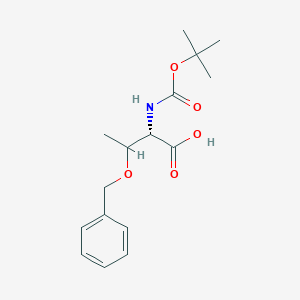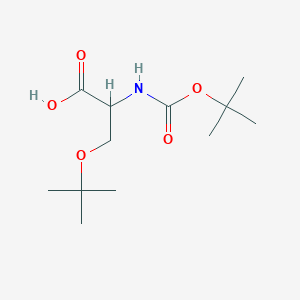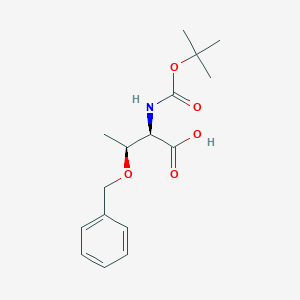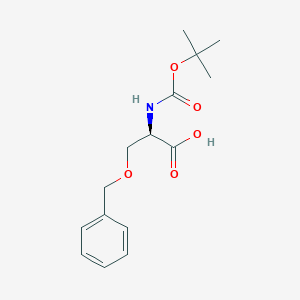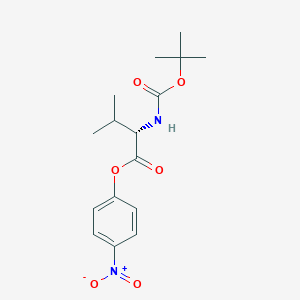
(S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate, or (S)-NPTB, is a chemical compound composed of a nitro group, a tert-butoxycarbonyl group, an amino group, and a 3-methylbutanoate group. It is a synthetic compound that has a wide range of applications in research and has been used in many scientific studies.
Aplicaciones Científicas De Investigación
Dipeptide Synthesis
- Application Summary : Tert-butoxycarbonyl-protected amino acids are used in the synthesis of dipeptides . These protected amino acids are used as starting materials in dipeptide synthesis with commonly used coupling reagents .
- Methods of Application : The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
- Results or Outcomes : The dipeptides were obtained in satisfactory yields in 15 minutes .
Synthesis of Amino Acid Ionic Liquids
- Application Summary : Tert-butoxycarbonyl-protected amino acids can be used to prepare a series of room-temperature ionic liquids, which are known as amino acid ionic liquids (AAILs) .
- Methods of Application : The AAILs are prepared by neutralizing [emim][OH] with commercially available Boc-protected amino acids . These AAILs can be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
- Results or Outcomes : The resulting protected AAILs were used as the starting materials in dipeptide synthesis, giving the dipeptides in satisfactory yields in 15 min .
Synthesis of Amino Acid Derivatives
- Application Summary : (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate, a similar compound, has been reported to be used in the synthesis of various amino acid derivatives .
- Methods of Application : The specific methods of application were not provided in the source .
- Results or Outcomes : The specific results or outcomes of these studies were not provided in the source .
Synthesis of Chlorophenyl Derivatives
- Application Summary : (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl), a similar compound, has been reported to be used in the synthesis of various chlorophenyl derivatives .
- Methods of Application : The specific methods of application were not provided in the source .
- Results or Outcomes : The specific results or outcomes of these studies were not provided in the source .
Propiedades
IUPAC Name |
(4-nitrophenyl) (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-10(2)13(17-15(20)24-16(3,4)5)14(19)23-12-8-6-11(7-9-12)18(21)22/h6-10,13H,1-5H3,(H,17,20)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJZEMRUAOJSPP-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427032 |
Source


|
| Record name | (S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | |
CAS RN |
16948-40-6 |
Source


|
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-valine 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16948-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

